N1-Caffeoylspermidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-Caffeoylspermidine is a derivative of Spermidine, a biogenic polyamine formed from putrescine . It is a valuable alkaloid naturally existing in many plant species . These alkaloids are characterized as pharmacologically important ingredients of many plant extracts used in traditional medicines .

Synthesis Analysis

Bis-caffeoylspermidine and bis-dihydrocaffeoylspermidine were synthesized using cheaper and commercially available starting materials in 97% and 86% overall yields, respectively . The synthetic scheme can be upgraded to the commercial-scale synthesis of these compounds .Molecular Structure Analysis

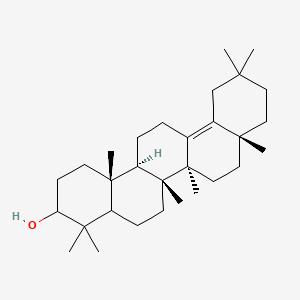

The molecular structure of N1-Caffeoylspermidine is represented by the SMILES string:O=C(NCCCCNCCCN)/C=C/C1=CC=C(O)C(O)=C1 . This structure is a result of the formal condensation of a molecule of dihydrocaffeic acid with each of the primary amino groups of spermidine . Chemical Reactions Analysis

N1-Caffeoylspermidine has functional parent trans-caffeic acid and functional parent spermidine . It is a catechol and a secondary carboxamide .Mecanismo De Acción

Bis-caffeoylspermidine and bis-dihydrocaffeoylspermidine exhibit antioxidant, anti-inflammatory, and enzyme inhibition properties that make them valuable natural sources of safer therapeutic agents . They are involved in the degradation of higher polyamines through enzymes such as spermine oxidase (SMO), N1-acetylpolyamine oxidase (APAO), and spermidine/spermine-N1-acetyltransferase (SSAT) .

Propiedades

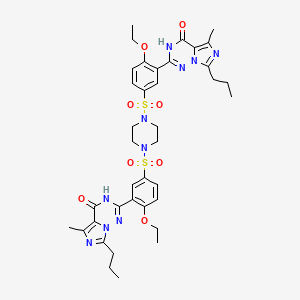

| { "Design of the Synthesis Pathway": "The synthesis pathway for N1-Caffeoylspermidine involves the condensation of spermidine with caffeic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to N-acylation using acetic anhydride to yield the final product.", "Starting Materials": [ "Spermidine", "Caffeic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Acetic anhydride" ], "Reaction": [ "Step 1: Dissolve spermidine and caffeic acid in dry dichloromethane.", "Step 2: Add DCC and DMAP to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Add acetic anhydride to the reaction mixture and stir for 2 hours at room temperature.", "Step 5: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 6: Purify the product by column chromatography using a suitable solvent system." ] } | |

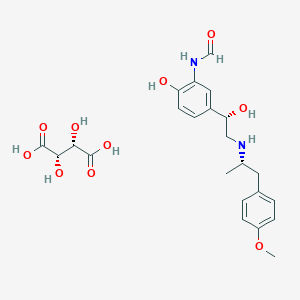

Número CAS |

69563-41-3 |

Fórmula molecular |

C₁₆H₂₅N₃O₃ |

Peso molecular |

307.39 |

Sinónimos |

N-[4-[(3-Aminopropyl)amino]butyl]-3-(3,4-dihydroxyphenyl)-2-propenamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

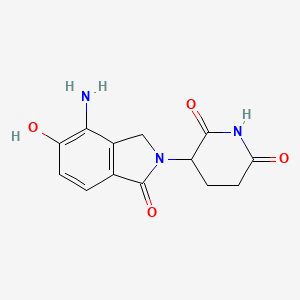

![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide](/img/structure/B1145385.png)